Home > Products > Screening Compounds P75245 > (D-Ser4)-triptorelin
(D-Ser4)-triptorelin -

(D-Ser4)-triptorelin

Catalog Number: EVT-12601531
CAS Number:
Molecular Formula: C64H82N18O13
Molecular Weight: 1311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Ser4)-triptorelin is a synthetic peptide analog of gonadotropin-releasing hormone, primarily used in the treatment of hormone-sensitive cancers and conditions such as endometriosis and precocious puberty. This compound is characterized by the substitution of the fourth amino acid residue with a D-serine, which enhances its stability and biological activity compared to its natural counterparts.

Source

The compound is derived from the natural gonadotropin-releasing hormone, with modifications that improve its pharmacological properties. The synthesis of (D-Ser4)-triptorelin involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications.

Classification

(D-Ser4)-triptorelin belongs to the class of peptide hormones known as gonadotropin-releasing hormone analogs. It is classified as a synthetic peptide and is recognized for its role as a potent agonist at the gonadotropin-releasing hormone receptor.

Synthesis Analysis

Methods

The synthesis of (D-Ser4)-triptorelin typically employs solid-phase peptide synthesis (SPPS), a method developed by Robert Merrifield. This approach allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The D-serine substitution occurs at the fourth position during this process, which is crucial for enhancing the compound's stability and receptor affinity.

Technical Details

  1. Resin Preparation: A chloromethylated divinylbenzene-styrene copolymer resin is used as the solid support.
  2. Amino Acid Coupling: The amino acids are coupled using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate.
  3. Deprotection Steps: After each coupling step, protective groups are removed to allow for further reactions.
  4. Final Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid and scavengers to yield the free peptide.
Molecular Structure Analysis

Structure

(D-Ser4)-triptorelin has a structure that consists of ten amino acids arranged in a specific sequence. The D-serine at position four contributes to its unique pharmacological profile.

Data

  • Molecular Formula: C_64H_82N_18O_13
  • Molecular Weight: Approximately 1310.5 g/mol
  • Structural Features: The presence of D-serine introduces a conformational change that enhances binding affinity to gonadotropin-releasing hormone receptors.
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing (D-Ser4)-triptorelin include:

  1. Coupling Reactions: Each amino acid is coupled sequentially using activating agents.
  2. Deprotection Reactions: Protective groups are removed under acidic conditions.
  3. Cleavage Reaction: The final product is cleaved from the resin support using strong acids.

Technical Details

The use of specific coupling reagents and conditions ensures high yield and purity of the final product. Techniques such as high-performance liquid chromatography are employed for purification.

Mechanism of Action

Process

(D-Ser4)-triptorelin acts by binding to gonadotropin-releasing hormone receptors in the pituitary gland, leading to an increase in luteinizing hormone and follicle-stimulating hormone secretion. This results in a downstream effect on sex steroid production from gonadal tissues.

Data

Studies have shown that (D-Ser4)-triptorelin exhibits greater potency and longer duration of action than natural gonadotropin-releasing hormone due to its structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Solubility: Soluble in water and various organic solvents
  • Stability: Enhanced stability due to D-amino acid incorporation, reducing susceptibility to enzymatic degradation.

Chemical Properties

  • pH Stability: Stable across a range of pH levels.
  • Thermal Stability: Maintains integrity under standard laboratory conditions.

Relevant analyses indicate that (D-Ser4)-triptorelin retains its biological activity over prolonged storage periods when kept under appropriate conditions.

Applications

(D-Ser4)-triptorelin has several scientific uses, including:

  1. Cancer Treatment: Used in therapies for prostate cancer and breast cancer by modulating hormone levels.
  2. Endometriosis Management: Helps in reducing endometrial tissue growth by suppressing estrogen production.
  3. Precocious Puberty Treatment: Administered to delay early onset puberty by regulating hormonal release.
Introduction to GnRH Analogues and Structural Innovation

Gonadotropin-Releasing Hormone (GnRH) Signalling in Endocrine Regulation

Gonadotropin-releasing hormone (GnRH), a hypothalamic decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), governs central control of reproduction by binding pituitary GnRH receptors. This interaction triggers the synthesis and release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which subsequently regulate gonadal steroidogenesis and gametogenesis [2]. The pulsatile secretion of endogenous GnRH is critical for physiological endocrine function. Continuous receptor stimulation, however, induces downregulation—a desensitization of pituitary gonadotropes leading to suppressed LH/FSH secretion and subsequent hypogonadism. This biphasic response underpins the therapeutic utility of synthetic GnRH agonists in hormone-dependent pathologies [2] [5].

Table 1: Endogenous GnRH Structure and Function

AttributeDescription
Amino Acid SequencepGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂
Primary ReceptorGq/11-coupled GPCR on pituitary gonadotropes
Key ActionPulsatile release → FSH/LH secretion → Sex steroid synthesis
Therapeutic TargetProstate cancer, CPP, endometriosis via receptor downregulation

Rationale for Peptide Engineering: Substitution at Position 4

The native GnRH sequence undergoes rapid enzymatic degradation, primarily via cleavage between Tyr⁵-Gly⁶ and Trp³-Ser⁴ bonds. Position 4 (Ser) is a critical site for metabolic stability optimization. Replacing L-Serine with its D-isomer confers three key advantages:

  • Enhanced Proteolytic Resistance: D-amino acids resist hydrolysis by gastrointestinal and serum endopeptidases, extending plasma half-life. The substitution at position 4 specifically shields the vulnerable Trp³-Ser⁴ bond [9].
  • Conformational Stabilization: D-Ser⁴ introduces steric constraints that stabilize a bioactive β-turn conformation, optimizing receptor docking efficiency [9].
  • Receptor Binding Affinity: While preserving affinity for the GnRH receptor, D-Ser⁴ reduces susceptibility to enzymatic inactivation compared to glycine or other D-amino acid substitutions at position 6 (e.g., D-Trp⁶ in triptorelin) [7] [10].

This targeted modification exemplifies rational peptide design—balancing metabolic resilience with conformational bioactivity [9].

(D-Ser⁴)-Triptorelin in Context of Synthetic Agonist Development

(D-Ser⁴)-Triptorelin (sequence: Pyr-His-Trp-D-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) is a strategic variant of the first-generation agonist triptorelin. Its development reflects iterative efforts to optimize pharmacokinetics within the GnRH analogue class:

  • Pharmacodynamic Profile: Like triptorelin, it exhibits higher GnRH receptor affinity (13- and 21-fold increased LH/FSH releasing activity vs. native GnRH in animal models) [7]. Initial receptor activation causes transient "flare" effects (LH/testosterone surge), followed by sustained suppression upon chronic administration.
  • Metabolic Advantages: The D-Ser⁴ modification significantly prolongs half-life compared to L-Ser⁴ analogues. While triptorelin follows a triphasic elimination (half-lives: 6 min, 45 min, 3 hr), (D-Ser⁴)-triptorelin’s in vitro stability suggests improved resistance to peptidases [9] [10].
  • Therapeutic Positioning: As a research compound, it bridges "super-agonist" analogues (e.g., leuprolide, goserelin) and antagonists (e.g., degarelix). Its structural insights informed later agents prioritizing reduced flare effects [3] [6].

Table 2: Structural Evolution of Key GnRH Agonists

CompoundPosition 4 SubstitutionPosition 6 SubstitutionPrimary Innovation
Native GnRHL-SerGlyBiological template
TriptorelinL-SerD-Trp↑ Receptor affinity/potency
(D-Ser⁴)-TriptorelinD-SerD-Trp↑ Proteolytic resistance at Ser⁴ site
LeuprolideL-SerD-LeuExtended-release formulations
GoserelinL-SerD-Ser(tBu)Hydrophobic implant compatibility

Comparative Analysis of Clinically Deployed GnRH Agonists

(D-Ser⁴)-Triptorelin exists primarily as a research tool, contrasting with clinically established agonists. Key distinctions include:

  • Receptor Binding Kinetics: (D-Ser⁴)-Triptorelin maintains nanomolar affinity (comparable to triptorelin’s Kd ~2 nM) but exhibits slower dissociation rates in vitro than leuprolide or goserelin. This may prolong receptor occupancy [7] [9].
  • Metabolic Stability: Relative to triptorelin (hepatic/renal clearance: 211.9 mL/min), D-Ser⁴ analogues show reduced hepatic uptake in preclinical models, suggesting lower CYP-independent clearance [9] [10].
  • Therapeutic Outcomes: While never commercialized, (D-Ser⁴)-triptorelin informed the design of agents like goserelin (D-Ser(tBu)⁶). Clinical agonists achieve castration testosterone (<50 ng/dL) in >90% of prostate cancer patients within 4 weeks [3] [6].

Table 3: Pharmacokinetic and Binding Properties of GnRH Agonists

ParameterTriptorelin(D-Ser⁴)-TriptorelinLeuprolideGoserelin
Receptor Affinity (Relative to GnRH)13x (LH) 21x (FSH)Similar ↑ vs. native15x (LH)12x (LH)
Proteolytic ResistanceModerate (D-Trp⁶)High (D-Ser⁴ + D-Trp⁶)High (D-Leu⁶)High (D-Ser(tBu)⁶)
Primary Clearance RouteHepatic/RenalPredicted renalHepaticHepatic
Clinical StatusFDA-approved (CPC/cancer)Research compoundFDA-approved (cancer/endometriosis)FDA-approved (cancer)

Properties

Product Name

(D-Ser4)-triptorelin

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C64H82N18O13

Molecular Weight

1311.4 g/mol

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)

InChI Key

VXKHXGOKWPXYNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.